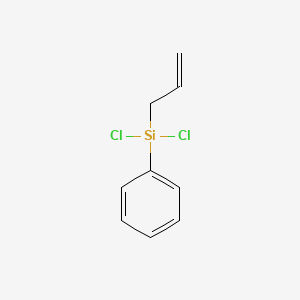

Allylphenyldichlorosilane

描述

Allylphenyldichlorosilane is a chemical compound with the molecular formula C9H10Cl2Si. It is a colorless liquid that is used in various industrial and scientific applications. The compound is known for its reactivity and versatility in organic synthesis, particularly in the field of organosilicon chemistry.

准备方法

Synthetic Routes and Reaction Conditions: Allylphenyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of phenyltrichlorosilane with allylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a solvent such as tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is typically purified through distillation or other separation techniques to remove impurities and by-products .

化学反应分析

Types of Reactions: Allylphenyldichlorosilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert this compound to silanes.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminium hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like alkoxides or amines.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

科学研究应用

1.1. Allylation Reactions

APDCS is commonly used in allylation reactions due to its ability to introduce allyl groups into various substrates. The use of APDCS in the enantioselective allylation of aldehydes and ketones has been extensively studied.

- Enantioselective Allylation : Research by Evans et al. demonstrated that APDCS can be utilized in the enantioselective allylation of glyoxamide derivatives using a chiral Lewis acid catalyst, achieving high yields and selectivities .

- Mechanistic Insights : The mechanism involves the formation of an allylsilane intermediate that reacts with electrophiles, showcasing the β-silicon effect which enhances reactivity .

1.2. Silyl-Heck Reactions

Recent advancements have highlighted the use of APDCS in silyl-Heck reactions, which allow for the conversion of alkenes into allyl silanes efficiently. This method has been shown to provide high yields and functional group tolerance .

- Catalytic Systems : The development of new palladium catalysts has improved the efficiency of these reactions, allowing for the selective formation of allylsilanes from terminal alkenes .

2.1. Silane Coupling Agents

APDCS serves as a silane coupling agent, enhancing the adhesion properties of polymer composites. Its incorporation into materials has been shown to improve mechanical strength and thermal stability.

- Polymer Modifications : Studies have indicated that incorporating APDCS into silicone elastomers enhances their properties significantly, making them suitable for applications in coatings and sealants .

2.2. Surface Functionalization

The ability of APDCS to modify surfaces has led to its application in creating hydrophobic coatings on various substrates.

- Hydrophobic Treatments : Research indicates that treating surfaces with APDCS leads to significant water repellency, which is beneficial for applications in electronics and textiles .

3.1. Synthesis of Complex Molecules

A notable case study involved the use of APDCS in the total synthesis of bryostatin analogs, where it was employed as a key intermediate to introduce complex functionalities into the target molecules .

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Allylation with aldehydes | 85 | Chiral Lewis acid catalyst |

| Silyl-Heck reaction | 90 | Palladium catalyst |

3.2. Industrial Applications

In industrial settings, APDCS is utilized for producing silane-based adhesives and sealants that require enhanced performance characteristics under varying environmental conditions.

作用机制

The mechanism of action of allylphenyldichlorosilane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bonds in the compound are highly reactive, allowing for the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic transformations, making this compound a valuable intermediate in organic synthesis .

相似化合物的比较

- Allyltrimethylsilane

- Allyldimethylsilane

- Dichloromethylphenylsilane

Comparison: Allylphenyldichlorosilane is unique due to its combination of an allyl group and a phenyl group attached to silicon. This combination imparts distinct reactivity and properties compared to other allyl or phenyl silanes. For example, allyltrimethylsilane and allyldimethylsilane lack the phenyl group, which affects their reactivity and applications. Dichloromethylphenylsilane, on the other hand, lacks the allyl group, making it less versatile in certain synthetic applications .

生物活性

Allylphenyldichlorosilane (APDCS) is a compound of significant interest due to its potential biological activities. This article will explore the biological properties of APDCS, including its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological potential.

This compound is a silane compound characterized by the presence of an allyl group and a phenyl group attached to a silicon atom. Its molecular formula is , and it typically appears as a colorless liquid. The synthesis of APDCS can be achieved through various methods, including palladium-catalyzed reactions that facilitate the formation of allyl silanes from vinyl compounds .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 218.2 g/mol |

| Boiling Point | 86-90 °C |

| Appearance | Colorless transparent liquid |

| Density | Approximately 1.1 g/cm³ |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. Research indicates that silanes can exhibit antimicrobial, anticancer, and anti-inflammatory properties.

- Antimicrobial Activity : Silane compounds, including APDCS, have shown potential in inhibiting bacterial growth. Studies suggest that they disrupt bacterial cell membranes, leading to cell lysis .

- Anticancer Properties : APDCS has been investigated for its anticancer effects, particularly in vitro against various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

- Anti-inflammatory Effects : There is emerging evidence that APDCS may modulate inflammatory responses. This could involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .

Case Study 1: Anticancer Activity

A study evaluated the effects of APDCS on prostate cancer cell lines. The results demonstrated significant antiproliferative activity at concentrations as low as 10 µM, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, APDCS was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, highlighting its potential as an antimicrobial agent .

属性

IUPAC Name |

dichloro-phenyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2Si/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFFTOVGRACDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064777 | |

| Record name | Allyldichlorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7719-03-1 | |

| Record name | (Dichloro-2-propen-1-ylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (dichloro-2-propen-1-ylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylphenyldichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (dichloro-2-propen-1-ylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyldichlorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldichlorophenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Allylphenyldichlorosilane behave in reductive coupling reactions?

A1: this compound, when subjected to sonochemical reductive coupling with sodium, forms both high molecular weight polymers and oligomeric fractions. [] This process involves the formation of short-lived radical intermediates, which rapidly convert to more stable polymeric silyl anions. [] Notably, the resulting polymers retain unreacted allyl groups, offering potential sites for further functionalization. []

Q2: What spectroscopic characteristics are associated with the polymers formed from this compound?

A2: Polymers derived from this compound, including its homopolymers and copolymers with phenylmethyldichlorosilane, exhibit significant UV absorption above 330 nm. [] This absorption pattern is characteristic of long silicon-catenated chains, confirming the formation of polysilanes during the reductive coupling process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。